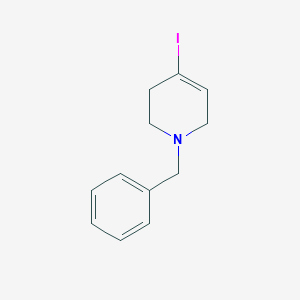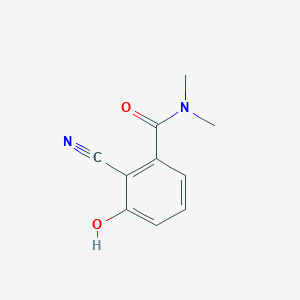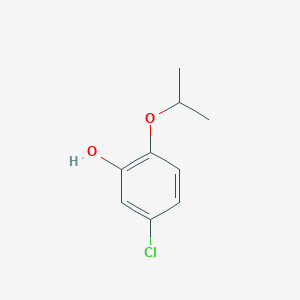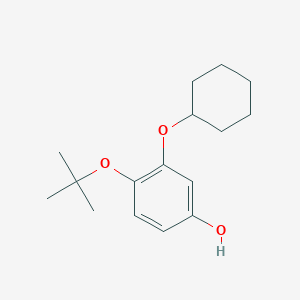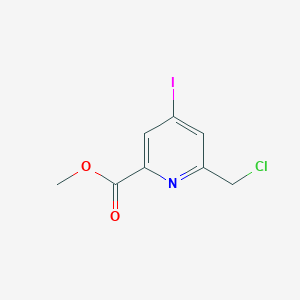
Methyl 6-(chloromethyl)-4-iodopyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(chloromethyl)-4-iodopyridine-2-carboxylate is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of a chloromethyl group at the 6th position, an iodine atom at the 4th position, and a carboxylate ester group at the 2nd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(chloromethyl)-4-iodopyridine-2-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of a pyridine precursor to introduce the iodine atom, followed by chloromethylation and esterification reactions.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide.
Esterification: The carboxylate ester group is typically introduced by reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反応の分析
Types of Reactions: Methyl 6-(chloromethyl)-4-iodopyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Cross-Coupling Reactions: The iodine atom allows for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines in the presence of a base.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, or alkenes under inert atmosphere.
Ester Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Cross-Coupling Reactions: Biaryl or alkene-substituted pyridine derivatives.
Ester Hydrolysis: Pyridine-2-carboxylic acid derivatives.
科学的研究の応用
Methyl 6-(chloromethyl)-4-iodopyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 6-(chloromethyl)-4-iodopyridine-2-carboxylate is largely dependent on its reactivity and the functional groups present. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The iodine atom enables cross-coupling reactions, allowing for the formation of carbon-carbon bonds. The ester group can undergo hydrolysis, providing access to carboxylic acid derivatives.
類似化合物との比較
- Methyl 6-(bromomethyl)-4-iodopyridine-2-carboxylate
- Methyl 6-(chloromethyl)-4-bromopyridine-2-carboxylate
- Methyl 6-(chloromethyl)-4-fluoropyridine-2-carboxylate
Comparison: Methyl 6-(chloromethyl)-4-iodopyridine-2-carboxylate is unique due to the presence of both a chloromethyl and an iodine substituent, which provides a versatile platform for various chemical transformations. Compared to its brominated or fluorinated analogs, the iodine atom offers distinct reactivity in cross-coupling reactions, making it particularly valuable in synthetic organic chemistry.
特性
分子式 |
C8H7ClINO2 |
|---|---|
分子量 |
311.50 g/mol |
IUPAC名 |
methyl 6-(chloromethyl)-4-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C8H7ClINO2/c1-13-8(12)7-3-5(10)2-6(4-9)11-7/h2-3H,4H2,1H3 |
InChIキー |
DDXICBFXGMNONJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=N1)CCl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


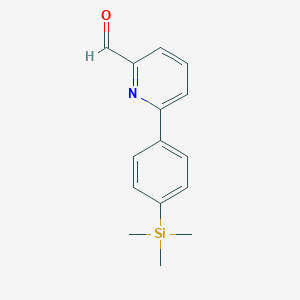
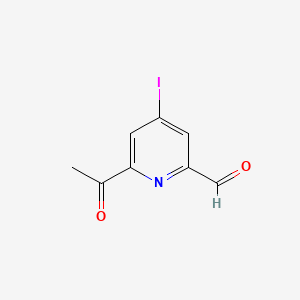

![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B14852572.png)
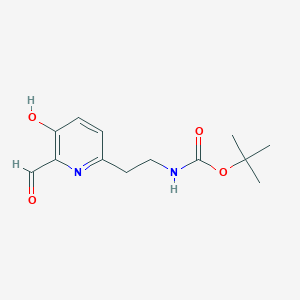
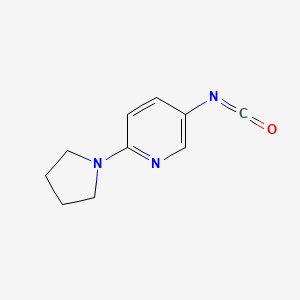
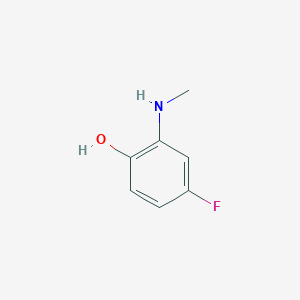
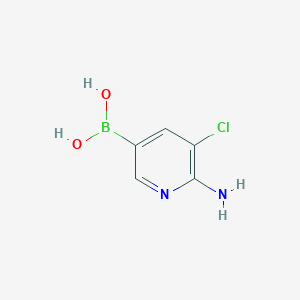
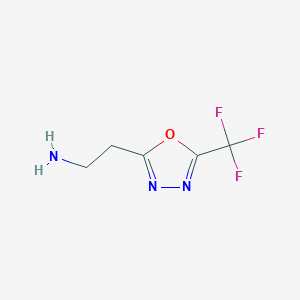
![N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14852622.png)
